3-(2-Aminoethyl)azetidin-3-ol dihydrochloride

概要

説明

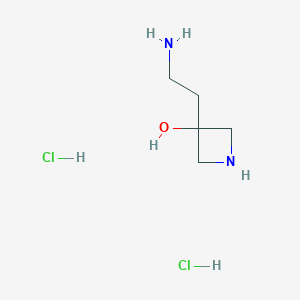

3-(2-Aminoethyl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O and a molecular weight of 189.08 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an aminoethyl group attached to the ring. The compound is typically found in its dihydrochloride salt form, which enhances its solubility in water.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride typically involves the reaction of azetidine-3-ol with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of azetidine-3-ol is replaced by the aminoethyl group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

化学反応の分析

Core Ring Formation

The azetidine ring is synthesized via intramolecular cyclization under Mitsunobu conditions or nucleophilic displacement reactions. For example:

-

Mitsunobu Cyclization : β-Chloro-γ-sulfonylamino alcohol intermediates undergo cyclization using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to form azetidine derivatives .

-

Thermal Isomerization : Aziridine intermediates (e.g., dibromo amino esters) rearrange to azetidines under reflux in DMSO at 70°C .

Example Reaction Pathway

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | DEAD, TPP, THF, 0°C → RT | Azetidine core | 65–78% |

Side-Chain Functionalization

The 2-aminoethyl group participates in nucleophilic substitution and aza-Michael addition reactions:

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF using NaH as a base, achieving moderate yields (53–69%) .

-

Aza-Michael Addition : The amino group attacks α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) in acetonitrile with DBU catalysis .

Key Reaction Data

| Reaction Type | Substrate | Conditions | Product | Yield |

|---|---|---|---|---|

| N-Alkylation | Benzyl bromide | NaH, DMF, 24h | N-Benzyl derivative | 65% |

| Aza-Michael | Methyl acrylate | DBU, 65°C, 16h | β-Amino ester | 69% |

Salt-Formation and Solubility

The dihydrochloride salt enhances aqueous solubility (>50 mg/mL), enabling reactions in polar solvents. Deprotonation with bases (e.g., NaOH) regenerates the free base for further functionalization .

Ring-Opening and Rearrangement

Under acidic or oxidative conditions:

-

Von Braun Reaction : Treatment with BrCN in chloroform cleaves the azetidine ring, forming cyanoamine derivatives .

-

Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) reduces the azetidine ring to a pyrrolidine analog .

Ring-Opening Example

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Von Braun | BrCN, CHCl₃ | Cyanoamine | >95% |

Cross-Coupling Reactions

The azetidine nitrogen participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling biaryl hybrid synthesis :

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl-azetidine | 72% |

Biological Derivatization

The aminoethyl side chain is leveraged for drug conjugate synthesis:

-

Antibacterial Agents : Coupled with fluoroquinolone cores via nucleophilic substitution (e.g., ciprofloxacin derivatives) .

-

Enzyme Inhibitors : Forms Schiff bases with ketones (e.g., pyridoxal phosphate) to modulate enzymatic activity .

Stability and Degradation

科学的研究の応用

Synthesis and Derivatives

The synthesis of 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride involves several methods, including the use of azetidine derivatives as intermediates. For instance, azetidine derivatives have been utilized as building blocks for combinatorial libraries, facilitating drug discovery processes .

Table 1: Synthesis Methods for Azetidine Derivatives

Research indicates that compounds related to 3-(2-Aminoethyl)azetidin-3-ol exhibit significant biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have highlighted the antibacterial properties of azetidine derivatives. For example, compounds derived from azetidinones have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies indicate that modifications to the azetidine ring can enhance antibacterial efficacy.

Anticancer Properties

Azetidine derivatives have also been investigated for their potential anticancer activities. Specific derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their role as promising candidates for cancer therapy .

Case Study 1: Antibacterial Screening

In a study examining the antibacterial properties of azetidinone derivatives, researchers synthesized various compounds and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, highlighting their potential as new antibiotics .

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer properties of azetidine-based compounds. Researchers evaluated a series of synthesized azetidinones for cytotoxicity against different cancer cell lines. The findings revealed that specific modifications to the azetidine structure led to enhanced anticancer activity, suggesting avenues for further drug development .

作用機序

The mechanism of action of 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Similar Compounds

- 3-(2-Aminoethyl)pyrrolidine

- 3-(2-Aminoethyl)piperidine

- 3-(2-Aminoethyl)morpholine

Uniqueness

Compared to similar compounds, 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. The smaller ring size can lead to different steric and electronic effects, influencing its reactivity and interactions with biological targets.

生物活性

3-(2-Aminoethyl)azetidin-3-ol dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

Research indicates that this compound may interact with several key proteins involved in cellular processes. Notably, it has been suggested to bind to poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms. This interaction could lead to significant alterations in cellular function and viability, particularly in cancer cells by promoting apoptosis through the inhibition of PARP activity.

Biochemical Pathways

The compound's influence on biochemical pathways is primarily mediated through its interaction with PARP. Inhibition of this enzyme can disrupt normal DNA repair processes, leading to increased DNA damage and cell death in cancerous tissues . Additionally, it may affect other signaling pathways related to cell survival and proliferation.

Cellular Effects

Studies have shown that this compound exhibits significant effects on various cell types. It has been reported to induce apoptosis in cancer cells by modulating cell signaling pathways and gene expression associated with cell death . The compound also demonstrates anti-proliferative activity against several cancer cell lines, indicating its potential as an anticancer agent.

Dosage Effects

The biological effects of this compound are dose-dependent. Lower doses may effectively inhibit PARP without causing significant toxicity, whereas higher doses can lead to adverse effects such as damage to normal tissues . This necessitates careful dosage optimization in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that derivatives of azetidine compounds, including this compound, showed nanomolar cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of tubulin polymerization and subsequent cell cycle arrest .

- Tuberculosis Treatment Potential : Research into novel compounds targeting Mycobacterium tuberculosis highlighted the potential of azetidine derivatives in developing new antitubercular agents. The structural optimization of azetidine-based compounds showed improved potency against tuberculosis through specific interactions with essential mycobacterial enzymes .

Summary Table of Biological Activities

特性

IUPAC Name |

3-(2-aminoethyl)azetidin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c6-2-1-5(8)3-7-4-5;;/h7-8H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVXGLIXZNDPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CCN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。